N-(5-chloro-2-methoxyphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
CAS No.: 898455-17-9
Cat. No.: VC4806878
Molecular Formula: C19H19ClN2O4S
Molecular Weight: 406.88
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898455-17-9 |
|---|---|
| Molecular Formula | C19H19ClN2O4S |
| Molecular Weight | 406.88 |
| IUPAC Name | N-(5-chloro-2-methoxyphenyl)-3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
| Standard InChI | InChI=1S/C19H19ClN2O4S/c1-11-15-10-14(8-12-4-3-7-22(18(12)15)19(11)23)27(24,25)21-16-9-13(20)5-6-17(16)26-2/h5-6,8-11,21H,3-4,7H2,1-2H3 |
| Standard InChI Key | QEXPOZVDGJBPDH-UHFFFAOYSA-N |
| SMILES | CC1C2=CC(=CC3=C2N(C1=O)CCC3)S(=O)(=O)NC4=C(C=CC(=C4)Cl)OC |
Introduction
N-(5-chloro-2-methoxyphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a pyrroloquinoline moiety, known for various biological activities, and a sulfonamide group, which is widely recognized for its antibacterial and anti-inflammatory properties.
Synthesis
The synthesis of N-(5-chloro-2-methoxyphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide involves multi-step organic reactions. Common starting materials include 5-chloro-2-methoxyaniline and various carbonyl compounds. The reaction conditions, such as temperature and solvent, and catalysts used can significantly influence the yield and purity of the final product.
Anticancer Activity
Compounds with similar structures, such as quinoline and pyrrole derivatives, have shown significant anticancer properties by inducing apoptosis and cell cycle arrest in cancer cells. Although this specific compound has not been extensively studied for anticancer activity, its structural characteristics suggest potential for such effects.
Anti-inflammatory Effects
Quinoline rings are known to possess anti-inflammatory activities by inhibiting pro-inflammatory cytokines and modulating inflammatory pathways. This compound may exhibit similar anti-inflammatory actions, which could be an area for further research.
Research Findings
| Property | Description |
|---|---|
| Molecular Formula | C19H19ClN2O4S |
| Molecular Weight | Approximately 406.88 g/mol |
| Purity | Typically around 95% |
| Biological Activity | Potential anticancer, anti-inflammatory, and antimicrobial effects |
| Synthesis | Multi-step organic reactions involving 5-chloro-2-methoxyaniline and carbonyl compounds |
Potential Applications
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